molecular formula C14H10N4O B14399512 2H-Tetrazole, 2-benzoyl-5-phenyl- CAS No. 87268-79-9

2H-Tetrazole, 2-benzoyl-5-phenyl-

Cat. No.: B14399512
CAS No.: 87268-79-9
M. Wt: 250.25 g/mol
InChI Key: GOQZWYIQOQHBSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2H-Tetrazole, 2-benzoyl-5-phenyl- can be achieved through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst or under specific reaction conditions . For instance, the reaction of benzoyl cyanide with sodium azide in the presence of a suitable solvent and catalyst can yield the desired tetrazole compound. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are also explored to minimize environmental impact .

Chemical Reactions Analysis

2H-Tetrazole, 2-benzoyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tetrazole ring’s nitrogen atoms can participate in nucleophilic substitution reactions, while the benzoyl and phenyl groups can undergo electrophilic aromatic substitution . Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with acidic chlorides to form new derivatives, or with reducing agents to modify the tetrazole ring . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Tetrazole, 2-benzoyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity . In medicinal applications, the compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The benzoyl and phenyl groups contribute to the compound’s overall binding affinity and selectivity towards its targets .

Properties

CAS No.

87268-79-9

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

phenyl-(5-phenyltetrazol-2-yl)methanone

InChI

InChI=1S/C14H10N4O/c19-14(12-9-5-2-6-10-12)18-16-13(15-17-18)11-7-3-1-4-8-11/h1-10H

InChI Key

GOQZWYIQOQHBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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